molecular formula C21H20N4O3S B3202228 N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-27-6

N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B3202228
CAS No.: 1021090-27-6
M. Wt: 408.5 g/mol
InChI Key: LENLBVCREYXDIU-UHFFFAOYSA-N
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Description

N-(6-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl group.

Properties

IUPAC Name

N-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-28-17-10-8-16(9-11-17)22-19(26)14-29-20-13-12-18(24-25-20)23-21(27)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENLBVCREYXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 6-mercaptopyridazine to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Pyridazine vs. Pyrimidinone/Pyrimidine Derivatives
  • Target Compound : Pyridazine core with a thioether-bridged substituent.
  • Analog 2d () : Pyrimidin-4(3H)-one core with a 2-(4-nitrophenyl)-2-oxoethylthio group.
    • Higher melting point (227.6–228.6 °C) and yield (83.9%) suggest stable crystalline formation and efficient synthesis .
  • Analog 2e () : Pyrimidin-4(3H)-one core with a 3-nitrophenyl-substituted thioether.
    • Lower melting point (217.1–217.3 °C) compared to 2d, possibly due to nitro group positioning affecting packing efficiency .
  • Compound 4 (): Pyrimidine core with phenyl and aminophenyl substituents. Molecular weight (544.56) exceeds the target compound’s estimated weight (~470–500 g/mol), indicating bulkier substituents .

Implications: Pyridazine cores (as in the target) may offer distinct electronic profiles compared to pyrimidinones, influencing binding affinity and metabolic stability.

Thioether Substituent Modifications

Ethoxyphenyl vs. Nitro/Methoxy/Heterocyclic Groups
  • Target Compound : 4-Ethoxyphenyl group on the thioether chain.
  • AZ331 () : 4-Methoxyphenyl substituent in a dihydropyridine scaffold.
    • Methoxy groups enhance electron-donating properties but reduce lipophilicity compared to ethoxy .
  • Compound 15 (): Thienylmethyl-thioether group.
  • 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine () : Nitro and pyridinylmethyl substituents.
    • Nitro groups increase electrophilicity, which may enhance reactivity but reduce metabolic stability .

Benzamide vs. Alternative Amide/Carboxamide Moieties

  • Target Compound : Benzamide terminus.
  • N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): Cyano-pyridinylaminoethyl side chain. The cyano group may engage in hydrogen bonding, influencing target binding .
  • Compound 6za () : N-(phenyl(pyridin-2-yl)methyl)benzamide derivative.
    • Bulky substituents may hinder membrane permeability compared to the target’s simpler benzamide .

Implications : The unmodified benzamide in the target compound likely ensures moderate solubility and facilitates interactions with amide-binding protein domains.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name (Source) Core Structure Thioether Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyridazine 4-Ethoxyphenyl ~480 (estimated) Not reported Not reported
2d () Pyrimidin-4(3H)-one 4-Nitrophenyl 397.10 227.6–228.6 83.9
2e () Pyrimidin-4(3H)-one 3-Nitrophenyl 413.10 217.1–217.3 79.6
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine () Pyridazine Pyridin-2-ylmethyl Not reported Not reported Not reported

Table 2: Functional Group Impact on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Potential Biological Impact
4-Ethoxyphenyl (Target) Electron-donating Moderate (~3.5) Balanced solubility and membrane penetration
4-Nitrophenyl (2d) Electron-withdrawing High (~2.8) Increased reactivity, potential toxicity
Thienylmethyl () Aromatic, polar Moderate (~2.5) Enhanced target selectivity

*Estimated using fragment-based methods.

Research Findings and Implications

  • Synthetic Efficiency: Pyrimidinone analogs () show higher yields (>80%), suggesting robust synthetic routes compared to pyridazine-based compounds, where yields are unreported .
  • Thermal Stability : Higher melting points in nitro-substituted compounds (e.g., 2d) indicate crystalline stability, which may correlate with prolonged shelf life .
  • Biological Relevance : Thioether-linked heterocycles in and are associated with anticancer and antiplatelet applications, implying the target compound may share similar mechanisms .

Biological Activity

N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine ring linked to a benzamide moiety, with significant functional groups that may influence its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of appropriate precursors in the presence of catalysts.
  • Introduction of Functional Groups : The ethoxyphenyl and thioether moieties are introduced via substitution reactions, which enhance solubility and bioavailability.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. The compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis.
  • Antioxidant Properties : Its structure allows for the scavenging of free radicals, which can protect cells from oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological contexts:

  • β-cell Protection Against ER Stress : A related analog demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, with an EC50 value of 0.1 μM .
    CompoundEC50 (μM)Effect
    WO5m0.1β-cell protection
  • Cytotoxicity Against Cancer Cell Lines : Research on similar benzamide derivatives has shown enhanced cytotoxicity against multiple cancer cell lines, indicating potential for further development as anticancer agents .
    Cell LineIC50 (μM)Compound
    MDA-MB-231< 15e
    SUIT-2> 105e
    HT-29< 15e

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

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